(E)-Hexadec-11-enal

Electroantennography Geometric isomer discrimination Spotted stem borer

(E)-Hexadec-11-enal (syn. (E)-11-hexadecenal, E11-16:Ald) is a straight-chain C16 monounsaturated aldehyde belonging to the Type I lepidopteran pheromone class.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 57491-33-5
Cat. No. B013416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hexadec-11-enal
CAS57491-33-5
Synonyms(Z,Z)-11,13-hexadecadienal
11-hexadecenal
11-hexadecenal, (E)-isomer
11-hexadecynal
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC=O
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+
InChIKeyAMTITFMUKRZZEE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hexadec-11-enal (CAS 57491-33-5): A Stereochemically Defined Lepidopteran Aldehyde Pheromone Component with Species-Specific Activity


(E)-Hexadec-11-enal (syn. (E)-11-hexadecenal, E11-16:Ald) is a straight-chain C16 monounsaturated aldehyde belonging to the Type I lepidopteran pheromone class. It is biosynthesized in the pheromone gland of female moths via ∆11 desaturation of hexadecanoic acid (palmitic acid) followed by fatty alcohol oxidation, yielding the (E)-geometric isomer with the double bond in the trans configuration at position 11 [1]. The compound is a documented sex pheromone component in at least 15 lepidopteran species across multiple families including Pyralidae, Crambidae, Gracillariidae, and Sphingidae, where it functions either as a major component (e.g., Diaphania nitidalis, Diaphania glauculalis, Caloptilia porphyretica) or as a behaviorally essential minor synergist (e.g., Cryptoblabes gnidiella, Manduca sexta) [2]. Commercially, (E)-hexadec-11-enal is supplied at purities ranging from 90% to ≥98% (HPLC/GC), typically stored at 2–8°C to preserve aldehyde integrity .

Why (E)-Hexadec-11-enal Cannot Be Interchanged with Its (Z)-Isomer, Alcohol, or Acetate Analogs in Scientific and Industrial Applications


The functional specificity of (E)-hexadec-11-enal is dictated by three interacting molecular features—carbon chain length (C16), terminal aldehyde functional group, and the (E)-stereochemical configuration at the C11 double bond—each of which is discriminated by distinct odorant receptor (OR) neuron populations in lepidopteran antennae. The geometric isomer (Z)-11-hexadecenal (CAS 53939-28-9) elicits markedly different electrophysiological and behavioral responses depending on species, with some species showing strong preference for the Z-isomer, others requiring the E-isomer as the major component, and still others using E-isomer addition as a synergist or inhibitor [1]. The corresponding alcohol analog, (E)-11-hexadecen-1-ol, exhibits divergent EAG dose-response profiles and field attraction patterns even within the same species, and the acetate analog (E)-11-hexadecenyl acetate shows entirely different behavioral activity [2]. Substituting (E)-hexadec-11-enal with its (Z)-isomer or a different functional-group analog without species-specific validation routinely leads to complete loss of trap efficacy or, critically, behavioral inhibition—a phenomenon documented across multiple pest systems [3].

(E)-Hexadec-11-enal Procurement Evidence: Quantitative Differentiation Against Geometric Isomers, Alcohol, and Acetate Analogs


EAG Response: (Z)-11-Hexadecenal Elicits Significantly Greater Antennal Depolarization Than (E)-11-Hexadecenal in Chilo partellus

In a direct head-to-head comparison using electroantennogram (EAG) recordings from male Chilo partellus (Lepidoptera: Crambidae) antennae, (Z)-11-hexadecenal (Z11-16:Ald) elicited significantly greater antennal depolarization responses than its geometric isomer, (E)-11-hexadecenal (E11-16:Ald). The same pattern held for the alcohol pair: (Z)-11-hexadecenol produced significantly greater EAG responses than (E)-11-hexadecen-1-ol [1]. This differential neuronal sensitivity demonstrates that antennal odorant receptors in this species discriminate between the (E)- and (Z)-configurations at the C11 double bond. Consequently, (E)-11-hexadecenal cannot substitute for (Z)-11-hexadecenal as the primary attractant component in C. partellus monitoring or mating disruption programs [1].

Electroantennography Geometric isomer discrimination Spotted stem borer

Essentiality: Deletion of (E)-11-Hexadecenal from the Five-Component Pickleworm Pheromone Blend Significantly Attenuates Male Behavioral Response

In the pickleworm Diaphania nitidalis (Lepidoptera: Pyralidae), ovipositor extract analysis identified (E)-11-hexadecenal as the major component, accompanied by proportionally smaller amounts of (Z)-11-hexadecenal, (E)- and (Z)-11-hexadecen-1-ol, and a trace of (E,Z)-10,12-hexadecadienal. Flight tunnel and field assays demonstrated that a synthetic mixture of all five unsaturated compounds elicited male behavioral responses indistinguishable from those evoked by female extracts or live calling females. Critically, when any single component—including (E)-11-hexadecenal—was deleted from the five-component mixture, both the intensity and extent of male responses were significantly attenuated [1]. This finding establishes that even the major component (E)-11-hexadecenal alone is insufficient; the full blend, including minor components, is necessary for optimal bioactivity [1].

Pheromone blend integrity Component deletion assay Pickleworm

Stereochemical Purity Threshold: ≥3% (Z)-Isomer Contamination of (E)-11-Hexadecenal Causes Behavioral Inhibition in Caloptilia porphyretica

GC-EAD analysis identified (E)-11-hexadecenal (E11-16:Ald) as the sole electrophysiologically active sex pheromone component in the blueberry leafminer, Caloptilia porphyretica (Lepidoptera: Gracillariidae). Synthetic E11-16:Ald exhibited extraordinarily high electrophysiological potency, stimulating significant male antennal responses at doses as low as 10 fg [1]. In field trapping tests, traps baited with E11-16:Ald alone successfully attracted males. The addition of 1% or 3% of the geometric isomer (Z)-11-hexadecenal (Z11-16:Ald) did not significantly alter trap captures. However, increasing the (Z)-isomer contamination to the 10% level produced a clear inhibitory effect, significantly reducing trap catches relative to pure E11-16:Ald [1]. This establishes a quantifiable purity requirement: ≥90% (E)-isomer purity is the minimum acceptable threshold, while ≥97% (E)-isomer content (corresponding to ≤3% Z) is recommended for optimal field performance [1].

Geometric isomer contamination Purity specification Blueberry leafminer

Cross-Species Kairomonal Attraction: (E)-11-Hexadecenal Achieves 70% Parasitoid Attraction at 1 µg vs. 100 µg Required for (Z)-7-Tetradecenal

In a Y-tube olfactometer study with the egg parasitoid Trichogramma oleae (Hymenoptera: Trichogrammatidae), (E)-11-hexadecenal—the major sex pheromone component of the olive pest Palpita unionalis—elicited maximum wasp attraction of 70% at a dose of only 1 µg. By contrast, (Z)-7-tetradecenal, the major sex pheromone component of the co-occurring olive pest Prays oleae, required a 100-fold higher dose of 100 µg to achieve 80% attraction [1]. This demonstrates that (E)-11-hexadecenal functions as a potent kairomonal cue for natural enemy recruitment at substantially lower airborne concentrations than a structurally distinct aldehyde pheromone from a sympatric host species. Importantly, (E)-11-hexadecenyl acetate, the second pheromone component of P. unionalis, and the binary blend of (E)-11-hexadecenyl acetate:(E)-11-hexadecenal (7:3) were not attractive to T. oleae at any tested dose, underscoring the unique kairomonal activity of the aldehyde alone [1].

Kairomone Dose-response efficiency Biological control

Synergism: Addition of (E)-11-Hexadecenal to (Z)-11-Hexadecenal-Based Lures Significantly Increases Trap Catches in Cryptoblabes gnidiella

In the honeydew moth Cryptoblabes gnidiella (Lepidoptera: Pyralidae), a quaternary blend of (Z)-11-hexadecenal (Z11-16:Ald), (E)-11-hexadecenal (E11-16:Ald), (Z)-13-octadecenal (Z13-18:Ald), and (E)-13-octadecenal (E13-18:Ald) loaded on rubber septa at a ratio of 100:10:100:10 µg, respectively, was superior to virgin females in attracting males to traps [1]. When various ratios of Z11-16:Ald and Z13-18:Ald were tested alone, a 1:1 mixture proved most attractive, but the addition of small amounts of the corresponding E-isomers significantly increased trap catches above the Z-isomer-only baseline [1]. This establishes (E)-11-hexadecenal as a critical synergist that enhances field efficacy when co-formulated with its (Z)-isomer, even though the E-isomer alone is not attractive in this species [1].

Pheromone synergism E/Z blend optimization Honeydew moth

Biosynthetic Pathway Fidelity: (E)-11-Hexadecenoic Acid Is Stereospecifically Converted to (E)-11-Hexadecenal Without Cross-Isomerization in Manduca sexta

In vivo incubation experiments in the sex pheromone gland of Manduca sexta (Lepidoptera: Sphingidae) using deuterium-labeled (E)-11-hexadecenoic acid precursors demonstrated that (E)-11-hexadecenoic acid is stereospecifically converted to (E)-11-hexadecenal without detectable isomerization to the (Z)-form. Critically, incubation with labeled (E)-11-hexadecenoic acid produced only labeled (E)-11-hexadecenal and none of the other unsaturated pheromone aldehydes (e.g., (E,Z)- or (E,E)-10,12-hexadecadienal) present in the M. sexta blend [1]. This demonstrates that the terminal oxidation step mediated by alcohol oxidase/acyl-CoA reductase systems retains strict stereochemical fidelity at the C11 double bond. The biosynthetic pathway is segregated from the conjugated diene-forming desaturase pathway, meaning that (E)-11-hexadecenal is produced as a discrete, stereochemically pure entity within the gland [1].

Pheromone biosynthesis Stereospecificity Tobacco hornworm

(E)-Hexadec-11-enal: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Species-Specific Pheromone Lure Formulation for Pickleworm (Diaphania nitidalis) Monitoring

In cucumber and cucurbit production systems affected by pickleworm, (E)-hexadec-11-enal must be procured as the major component of a five-component blend also containing (Z)-11-hexadecenal, (E)- and (Z)-11-hexadecen-1-ol, and (E,Z)-10,12-hexadecadienal. Component deletion assays confirm that omission of any single compound—including the major (E)-aldehyde—significantly attenuates male behavioral response in both flight tunnel and field assays [1]. Lures formulated with the complete five-component mixture elicit responses indistinguishable from live calling females, establishing the blend as the validated standard for monitoring D. nitidalis populations [1].

High-Purity (E)-Isomer for Single-Component Lures Targeting Caloptilia porphyretica (Blueberry Leafminer)

(E)-Hexadec-11-enal is the sole electrophysiologically active pheromone component in C. porphyretica, eliciting male antennal responses at femtogram detection thresholds (10 fg) [1]. Field trapping with E11-16:Ald alone is effective, but geometric isomer purity is critical: contamination with ≥10% (Z)-11-hexadecenal causes significant behavioral inhibition [1]. Procurement specifications should require ≥97% (E)-isomer purity (≤3% Z-isomer) as verified by capillary GC analysis. Recommended loading is 3–300 µg per red rubber septum dispenser for season-long monitoring, with red septa outperforming gray septa at equivalent doses [1].

Dual-Utility IPM Programs: Pest Monitoring Combined with Natural Enemy Recruitment via Kairomonal Activity

For olive agroecosystems affected by Palpita unionalis, (E)-hexadec-11-enal serves a dual function: as a direct pest sex attractant and as a kairomonal cue that recruits the egg parasitoid Trichogramma oleae at doses as low as 1 µg [1]. The acetate analog (E)-11-hexadecenyl acetate is not attractive to T. oleae, confirming that the aldehyde functional group is essential for kairomonal activity [1]. IPM programs deploying (E)-hexadec-11-enal lures may therefore simultaneously monitor pest populations and enhance natural biological control, provided that pure aldehyde (not acetate-substituted) formulations are used [1].

Synergistic Blend Component for Multi-Species Pheromone Trapping Systems

In trapping systems targeting Cryptoblabes gnidiella (honeydew moth) and related Pyralidae, (E)-hexadec-11-enal must be co-formulated with its (Z)-isomer at a ratio of approximately 1:10 (E:Z) to achieve synergized trap catches that exceed those elicited by virgin females [1]. The E-isomer alone is unattractive in this species, yet its omission from the blend results in significantly reduced field efficacy [1]. Similarly, for Dioryctria mongolicella monitoring, a defined blend of (E)-11-hexadecenal and (Z)-11-hexadecenyl acetate in a 2:1 ratio constitutes the minimal attractive formulation, with further enhancement by (Z,E)-9,11-tetradecadienyl acetate and (Z,Z,Z)-3,6,9-tricosatriene [2]. Procurement must therefore include both geometric isomers in precisely defined ratios validated by species-specific field trials.

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